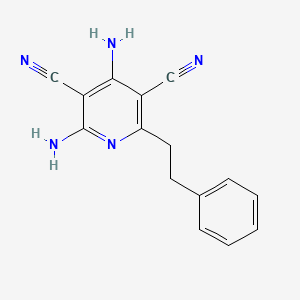

2,4-diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile is a complex heterocyclic compound that has been the subject of various studies due to its intriguing chemical structure and potential applications in different fields.

Synthesis Analysis

The synthesis of similar pyridinedicarbonitriles involves alkylation reactions, as seen in the synthesis of pyrrolo[2,3-c]2,7-naphthyridine derivatives from 2-amino-4-cyanomethyl-6-dialkylamino-3,5-pyridinedicarbonitriles (Tverdokhlebov et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds like 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, synthesized from the nitro displacement of 4-nitrophthalonitrile, can be investigated through X-ray crystallography and other spectral studies (Wang et al., 2006).

Chemical Reactions and Properties

Chemical reactions of similar compounds, such as the reaction of phenylmalononitrile with hydrazine to produce 3,5-diamino-4-phenylpyrazole and its derivatives, offer insight into the reactive nature and chemical properties of pyridinedicarbonitriles (Zvilichovsky & David, 1983).

Physical Properties Analysis

The physical properties like solubility, thermal stability, and glass transition temperatures of related polyimides derived from pyridine-containing dianhydrides and aromatic diamines can be referenced for understanding the physical behavior of such compounds (Zhang et al., 2005).

Chemical Properties Analysis

For chemical properties, the synthesis and study of compounds like 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines can shed light on the reactivity and potential applications of pyridinedicarbonitriles in various chemical reactions and their interactions with other compounds (Gangjee et al., 1997).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

2,4-Diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel organic compounds. A practical synthesis method for related compounds, such as 2-fluoro-4-bromobiphenyl, which is key in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient synthesis methods for complex organic molecules. This synthesis process, developed by Qiu et al. (2009), showcases the potential for innovative approaches in the synthesis of compounds related to 2,4-diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile, underscoring the compound's relevance in research aimed at improving synthesis efficiency and safety in organic chemistry (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Impact and Safety

The study of the environmental impact and safety of chemicals is critical. For instance, the sorption of phenoxy herbicides to soil, organic matter, and minerals was reviewed by Werner, Garratt, and Pigott (2012), providing insight into how related compounds interact with environmental matrices. This research is crucial for understanding the environmental fate and transport of compounds like 2,4-diamino-6-(2-phenylethyl)-3,5-pyridinedicarbonitrile and their analogs. Understanding the sorption behavior can inform safety protocols and environmental impact assessments for the use of these compounds in various applications (Werner, Garratt, & Pigott, 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

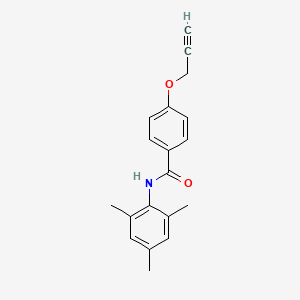

2,4-diamino-6-(2-phenylethyl)pyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5/c16-8-11-13(7-6-10-4-2-1-3-5-10)20-15(19)12(9-17)14(11)18/h1-5H,6-7H2,(H4,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNRHLYLPWLAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(C(=C(C(=N2)N)C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)

![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)

![methyl 4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5568638.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)

![2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5568646.png)

![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)

![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)